(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol
Brand Name: Vulcanchem
CAS No.: 135859-37-9
VCID: VC21187733
InChI: InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O
Molecular Formula: C11H13F3O4S
Molecular Weight: 298.28 g/mol

(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol

CAS No.: 135859-37-9

Cat. No.: VC21187733

Molecular Formula: C11H13F3O4S

Molecular Weight: 298.28 g/mol

* For research use only. Not for human or veterinary use.

(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol - 135859-37-9

Specification

CAS No. 135859-37-9
Molecular Formula C11H13F3O4S
Molecular Weight 298.28 g/mol
IUPAC Name [(3R)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
Standard InChI Key OJNYFPDUUFJQBL-SNVBAGLBSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](C(F)(F)F)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O

Introduction

Chemical Identity and Basic Properties

(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is a fluorinated organic compound with significant applications in synthetic chemistry. It is characterized by several identifiers that aid in its classification and recognition within chemical databases and literature.

Identification Parameters

The compound possesses several standardized identifiers as outlined in the following table:

ParameterValue
CAS Number135859-37-9
IUPAC Name[(3R)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate
Molecular FormulaC₁₁H₁₃F₃O₄S
Molecular Weight298.28 g/mol
MDL NumberMFCD11519089
Standard InChIInChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
Standard InChIKeyOJNYFPDUUFJQBL-SNVBAGLBSA-N
Isomeric SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC@HO

These identification parameters provide essential information for researchers and chemists working with this compound, ensuring accurate identification and characterization in various experimental contexts.

Structural Features and Chemical Properties

Structural Characteristics

The structure of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol contains several key functional groups that define its chemical behavior and applications:

  • A trifluoromethyl group (CF₃) at the 4-position, which contributes to its lipophilicity and influences its biological activity

  • A hydroxyl group (OH) at the 3-position with R stereochemistry

  • A 4-methylbenzenesulfonate (tosylate) group at the 1-position, derived from 4-methylbenzenesulfonic acid (tosic acid)

  • A butanediol backbone that provides the carbon framework

The stereochemistry at the 3-position, indicated by the (3R) configuration, is particularly important as it determines the compound's spatial arrangement and potentially its interaction with biological targets such as enzymes or receptors .

Physical and Chemical Properties

The physical and chemical properties of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol are influenced by its functional groups and structure:

PropertyDescription
AppearanceNot explicitly described in available literature
SolubilityModerate solubility in organic solvents due to the presence of both polar (hydroxyl, sulfonate) and non-polar (trifluoromethyl, aromatic) groups
StabilityRequires standard precautions for storage due to potential moisture sensitivity
ReactivityContains reactive sulfonate leaving group suitable for nucleophilic substitution reactions
Purity (Commercial)Available at ≥97% purity (HPLC) with ≤0.5% moisture content

The compound's reactivity is primarily determined by the tosylate group, which serves as an excellent leaving group in nucleophilic substitution reactions, and the hydroxyl group, which can participate in various transformations including oxidation, esterification, and etherification .

Applications and Uses

Pharmaceutical Applications

The primary documented application of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol is in the synthesis of Befloxatone, a selective and reversible monoamine oxidase A (MAO-A) inhibitor that has been investigated for the treatment of depression . The compound serves as a key intermediate in the synthetic pathway, contributing to the construction of Befloxatone's molecular structure.

Value in Organic Synthesis

The compound's utility in organic synthesis stems from several structural features:

  • The tosylate group functions as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are valued in medicinal chemistry for improving drug bioavailability and resistance to enzymatic degradation

  • The hydroxyl group provides a handle for further functionalization, allowing for diverse transformations including oxidation, protection, or conversion to other functional groups

  • The defined stereochemistry at the 3-position can be leveraged to control stereoselectivity in subsequent reactions

These properties make (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol a valuable building block in the synthesis of more complex molecules with specific three-dimensional arrangements required for biological activity .

SpecificationValue
Minimum Purity97% (HPLC)
Maximum Moisture Content0.5%
FormNot explicitly described in available literature
Recommended StorageCool, dry conditions in tightly closed containers
Commercial UseResearch use only; not for human or veterinary use

These specifications ensure the compound's suitability for research applications, particularly in the context of organic synthesis and pharmaceutical research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator